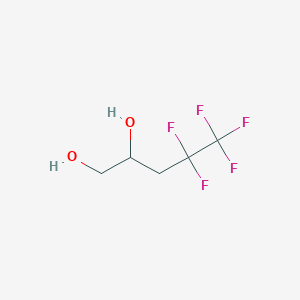

4,4,5,5,5-Pentafluoropentane-1,2-diol

Descripción

Propiedades

Fórmula molecular |

C5H7F5O2 |

|---|---|

Peso molecular |

194.10 g/mol |

Nombre IUPAC |

4,4,5,5,5-pentafluoropentane-1,2-diol |

InChI |

InChI=1S/C5H7F5O2/c6-4(7,5(8,9)10)1-3(12)2-11/h3,11-12H,1-2H2 |

Clave InChI |

AULVSTWYFNZHNM-UHFFFAOYSA-N |

SMILES canónico |

C(C(CO)O)C(C(F)(F)F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Process Optimization

The most well-documented synthesis begins with perfluoroethyl iodide and allyl alcohol via a radical-initiated addition. The reaction employs radical initiators devoid of acyl groups, such as azobisisobutyronitrile (AIBN), to avoid side reactions. Under controlled conditions (−20 to +25°C), perfluoroethyl iodide adds to allyl alcohol, forming 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol in yields exceeding 75%. Key advantages include the avoidance of ultrasound and tributyltin hydride, which are technically challenging at scale.

Catalytic Hydrogenation and Work-Up

The intermediate iodo compound undergoes hydrogenolytic dehalogenation using platinum oxide or Raney nickel catalysts under hydrogen pressures of 20–100 bar. Acid binders like sodium bicarbonate neutralize hydrogen iodide byproducts, simplifying purification. Post-reaction work-up involves aqueous extraction and fractional distillation, achieving product purities up to 99.9%. This two-step process is industrially favorable due to its scalability and minimal use of hazardous reagents.

Aldol Reaction and Oxidation

Aldol Condensation Strategy

An alternative route involves aldol condensation of fluorinated enolates. Pentafluoroenolates, generated from hexafluoroisopropanol (HFIP), react with carbonyl compounds to form β-hydroxy ketones. For example, at −40°C, the enolate adds to a ketone substrate, yielding a secondary alcohol intermediate in 52% yield after optimization.

Oxidation to Pentafluoro-gem-Diol

The alcohol intermediate is oxidized to the target diol using Dess-Martin periodinane, achieving near-quantitative conversion (95% isolated yield). This method circumvents multi-step sequences but requires precise temperature control during enolate formation.

Comparative Analysis of Methods

| Method | Steps | Yield | Catalyst | Key Advantage |

|---|---|---|---|---|

| Radical Addition + Hydrogenolysis | 2 | 75–99.9% | PtO₂/Raney Ni | Scalable, high purity |

| Aldol Condensation + Oxidation | 2 | 52–95% | Dess-Martin periodinane | Avoids hazardous reagents |

| Grignard + Triflone | 3+ | N/A | N/A | Novel, avoids toxic fluorides |

Análisis De Reacciones Químicas

Types of Reactions

4,4,5,5,5-Pentafluoropentane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4,4,5,5,5-Pentafluoropentane-1,2-diol can yield pentafluoropentanone, while reduction can produce pentafluoropentanol .

Aplicaciones Científicas De Investigación

4,4,5,5,5-Pentafluoropentane-1,2-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of fluorinated compounds and polymers.

Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

Industry: The compound is employed in the production of surfactants, functional materials, and inert liquids.

Mecanismo De Acción

The mechanism by which 4,4,5,5,5-Pentafluoropentane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl groups facilitate hydrogen bonding and interactions with active sites of enzymes, influencing their activity and function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

(a) 4,4,5,5,5-Pentafluoropentane-1-thiol

- Structure : Replaces the 1,2-diol groups with a single thiol (-SH) group at position 1.

- Properties : Boiling point: 113.2°C; density: 1.274 g/cm³. The thiol group introduces distinct reactivity (e.g., nucleophilicity) compared to diols, making it suitable for radical or cross-coupling reactions .

- Applications : Primarily used in organic synthesis rather than pharmaceuticals.

(b) 1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol

- Structure : Contains four hydroxyl groups and six fluorine atoms.

- Properties : Molecular weight: 244.09 g/mol; higher polarity and hydrogen-bonding capacity due to multiple hydroxyls. This increases water solubility relative to the pentafluorinated diol .

- Applications : Likely used in specialized polymer or surfactant formulations.

Functional Group Comparison

(a) Non-Fluorinated 1,2-Diols (e.g., cis-1,2-Cyclopentanediol)

- Reactivity : Undergo radical-mediated deoxygenation (e.g., Barton-McCombie reaction) to form alcohols or ketones. The absence of fluorine reduces stability under oxidative conditions .

- Stereoselectivity : Traditional synthesis from alkenes faces regioselectivity challenges, unlike fluorinated diols, which may exploit fluorophilic effects for selective functionalization .

(b) Fluorinated Alcohols (e.g., 4,4,5,5,5-Pentafluoro-1-pentanol)

- Structure : Single hydroxyl group at position 1.

- Applications: Intermediate for Fulvestrant synthesis. The mono-ol lacks the dual reactivity of diols, limiting its utility in crosslinking or chelation .

Pharmacological Analogs

(a) ICI 164,384

- Structure : Shares a 7α-alkylamide estradiol backbone but lacks the pentafluoropentylsulfinyl group.

- Potency : 10-fold less potent than ICI 182,780 in antiuterotrophic activity (ED₅₀: 0.9 mg/kg vs. 0.06 mg/kg). Lower binding affinity to estrogen receptors (RBA: 0.19 vs. 0.89 relative to estradiol) .

(b) 4'-Hydroxytamoxifen

- Mechanism : Partial estrogen agonist, unlike the pure antagonism of ICI 182,780.

- Efficacy : Inhibits MCF-7 cell growth by 50% vs. 80% for ICI 182,780, highlighting the superior efficacy of fluorinated diol derivatives in complete estrogen blockade .

Table 1: Comparative Data for Fluorinated Diols and Analogs

Table 2: Pharmacological Comparison of Antiestrogens

| Compound | Relative Binding Affinity (vs. Estradiol) | ED₅₀ (mg/kg) | MCF-7 Cell Inhibition (IC₅₀) |

|---|---|---|---|

| ICI 182,780 | 0.89 | 0.06 | 0.29 nM |

| ICI 164,384 | 0.19 | 0.9 | 1.3 nM |

| 4'-Hydroxytamoxifen | 0.01* | N/A | 5–10 nM* |

*Estimated from indirect data .

Key Research Findings

Enhanced Bioactivity via Fluorination : The pentafluoropentyl group in ICI 182,780 increases binding affinity and metabolic stability, enabling sustained antitumor effects in vivo .

Synthetic Challenges : Fluorinated diols require specialized conditions (e.g., low-temperature epoxidation) to prevent decomposition, as seen in limonene epoxidation studies where >90% H₂O₂ decomposition occurred at 0–80°C .

Superior Therapeutic Profile : ICI 182,780 achieves 80% MCF-7 growth inhibition vs. 50% for tamoxifen, underscoring the clinical advantage of fluorinated diol derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4,4,5,5,5-Pentafluoropentane-1,2-diol with high purity?

- Methodological Answer : Synthesis typically involves fluorination of precursor diols using agents like SF₄ or HF under controlled conditions. Purification is critical due to potential byproducts; techniques such as fractional distillation or preparative HPLC are recommended. For fluorinated analogs, perfluoroalkylation via radical-initiated pathways has been documented for structurally similar compounds (e.g., decafluoropentane derivatives) . Stability during synthesis should be monitored via <sup>19</sup>F NMR to confirm regioselective fluorination.

Q. How can researchers assess the chemical stability of this compound under varying experimental conditions?

- Methodological Answer : Accelerated stability studies under thermal (40–80°C), acidic/alkaline (pH 1–13), and oxidative (H₂O₂) conditions are advised. For example, notes incompatibility with strong acids/alkalis, suggesting buffered systems for testing. Spectroscopic methods (FTIR, NMR) can track degradation products, while TGA/DSC evaluates thermal stability .

Q. What analytical techniques are optimal for characterizing 4,4,5,5,5-Pentafluoropentane-1,2-diol?

- Methodological Answer :

- Structural Confirmation : <sup>1</sup>H/<sup>19</sup>F NMR for fluorine distribution and stereochemistry.

- Purity : GC-MS or HPLC-MS to detect fluorinated impurities.

- Physicochemical Properties : Polarimetry for enantiomeric resolution (if chiral), and X-ray crystallography for solid-state conformation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., <sup>13</sup>C) be applied to study the metabolic or environmental fate of this compound?

- Methodological Answer : Isotopic analogs (e.g., <sup>13</sup>C-labeled perfluoropentanoic acid derivatives) enable tracing biodegradation pathways via LC-MS/MS. highlights <sup>13</sup>C₅-labeled perfluoropentanoic acid for environmental analysis, suggesting similar labeling strategies for tracking hydroxylated metabolites in bioreactors .

Q. What experimental designs are suitable for resolving contradictions in reported reactivity data (e.g., unexpected fluorination byproducts)?

- Methodological Answer : Factorial design (e.g., 2<sup>k</sup> designs) can isolate variables like temperature, solvent polarity, and catalyst loading. For instance, recommends orthogonal design to optimize reaction parameters, while regression analysis identifies dominant factors . Contradictions may arise from unaccounted variables like trace moisture; in situ IR monitoring can mitigate this .

Q. How does 4,4,5,5,5-Pentafluoropentane-1,2-diol interact with polymer matrices in membrane technologies?

- Methodological Answer : Incorporate the compound into polyether or polyamide membranes and evaluate permeability using gas/vapor separation assays. classifies membrane research under RDF2050104, emphasizing fluoropolymers' role in enhancing selectivity. Surface energy analysis (contact angle measurements) and SEM/EDX can correlate fluorine distribution with performance .

Q. What computational approaches predict the compound’s behavior in catalytic systems (e.g., hydrogen bonding vs. fluorophobic effects)?

- Methodological Answer : DFT calculations (e.g., Gaussian or ORCA) model electronic effects, while MD simulations (GROMACS) assess solvation dynamics. Compare with perfluoroalkyl ethers ( ) to quantify fluorine’s steric/electronic contributions. QSAR models may link substituent patterns to catalytic inhibition .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.